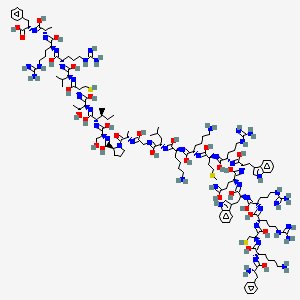
NONYLPHENOL-ETHYLENEOXIDECONDENSATES
货号 B1179000
CAS 编号:
156609-10-8
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonylphenol-ethyleneoxidecondensates (NP/NPEs) are nonionic surfactants, or detergent-like substances, with uses that lead to widespread release into aquatic environments . They are used extensively in epoxy formulation in North America .
Synthesis Analysis
The synthesis of NP/NPEs involves a series of chemical reactions. The most commonly used alkylphenol ethoxylates are nonylphenol ethoxylates, which account for 80% of the total use . Nonylphenol ethoxylates are the incompletely biodegraded product in the environment and wastewater treatment plants, due to the stepwise loss of ethoxy groups, thereby forming nonylphenol monoethoxylate and nonylphenol diethoxylate, and completely degraded to the deethoxylated product, nonylphenol .Molecular Structure Analysis
The molecular structure of NP/NPEs is complex and varies depending on the specific compound. The nonyl group can be attached to the phenol ring at various locations, usually the 4- and, to lesser extent, the 2-positions, and can be either branched or linear .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and degradation of NP/NPEs are complex and involve multiple steps. The reactions are influenced by various factors such as temperature, pressure, and the presence of catalysts .作用机制
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis of NONYLPHENOL-ETHYLENEOXIDECONDENSATES can be achieved through the condensation of nonylphenol with ethylene oxide. This reaction is typically carried out in the presence of a catalyst such as potassium hydroxide or sodium hydroxide. The number of ethylene oxide units added to the nonylphenol molecule can be controlled by adjusting the reaction conditions, including temperature, pressure, and reaction time. The resulting product is a mixture of compounds with varying degrees of ethylene oxide condensation.", "Starting Materials": [ "Nonylphenol", "Ethylene oxide", "Potassium hydroxide or sodium hydroxide", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "1. Dissolve nonylphenol in a suitable solvent.", "2. Add a catalyst, such as potassium hydroxide or sodium hydroxide, to the solution.", "3. Slowly add ethylene oxide to the mixture while stirring.", "4. Heat the mixture to a suitable temperature (e.g. 80-120°C) and maintain for a suitable time (e.g. 2-6 hours).", "5. Cool the mixture and neutralize the catalyst with an acid (e.g. hydrochloric acid).", "6. Purify the product by extraction, distillation, or other suitable methods." ] } | |
CAS 编号 |
156609-10-8 |
产品名称 |
NONYLPHENOL-ETHYLENEOXIDECONDENSATES |
分子式 |
C15H17NO2 |
分子量 |
0 |
同义词 |
4-TERT-NONYLPHENOLDIETHOXYLATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别





